S-(4-methylphenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate
Description
The compound [5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is a complex organic molecule featuring both oxazole and sulfanyl functional groups
Properties
Molecular Formula |
C18H15NO3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C18H15NO3S/c1-12-3-9-15(10-4-12)23-18(20)16-11-17(22-19-16)13-5-7-14(21-2)8-6-13/h3-11H,1-2H3 |
InChI Key |
TYLQMNICRBJXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-methoxyphenylacetic acid and an amine, under dehydrating conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable electrophile, such as a halogenated aromatic compound.
Final Coupling: The final step involves coupling the oxazole and sulfanyl intermediates under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The methoxy and sulfanyl groups can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols, depending on the specific conditions and reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE: has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The oxazole and sulfanyl groups can interact with various molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE: is unique due to its combination of oxazole and sulfanyl functional groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
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